1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, furan, thiophene, and methanesulfonamide groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,5-difluorophenyl and 4-(furan-3-yl)thiophen-2-yl derivatives. These intermediates are then subjected to sulfonamide formation reactions under controlled conditions, often involving the use of reagents like methanesulfonyl chloride and appropriate bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, and polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluorinated phenyl and heterocyclic groups contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorophenyl)-N-methylmethanesulfonamide: Lacks the furan and thiophene groups, resulting in different chemical properties and reactivity.
1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)methyl}methanesulfonamide:
Uniqueness
1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide stands out due to its unique combination of fluorinated phenyl, furan, thiophene, and sulfonamide groups. This structural diversity imparts distinct electronic, steric, and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-14-1-2-16(18)13(5-14)10-24(20,21)19-7-15-6-12(9-23-15)11-3-4-22-8-11/h1-6,8-9,19H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZWNJXSBDOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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